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Compound of Interest

Compound Name: EC089

Cat. No.: B11834498

Head-to-Head Comparison: EC089 vs. EC1456

A direct head-to-head comparison between EC089 and EC1456 cannot be provided at this
time. Extensive searches of scientific literature and clinical trial databases did not yield any
information on a compound designated as EC089. In contrast, EC1456 is a well-documented
investigational agent.

Therefore, this guide will provide a comprehensive overview of EC1456, including its
mechanism of action, preclinical and clinical data, and detailed experimental protocols to serve
as a valuable resource for researchers, scientists, and drug development professionals.

EC1456: A Folate Receptor-Targeted Tubulysin
Conjugate

EC1456 is an investigational small molecule drug conjugate (SMDC) designed to target and
treat cancers that overexpress the folate receptor (FR).[1][2][3] It consists of three key
components: a folate molecule for targeting, a potent microtubule inhibitor called tubulysin B
hydrazide (TubBH) as the cytotoxic payload, and a bioreleasable linker system that connects
the two.[2][3]

Mechanism of Action

The therapeutic strategy of EC1456 is based on the targeted delivery of its cytotoxic payload to
cancer cells. The folate receptor is highly expressed in a variety of cancers, including lung and
ovarian cancer, while its expression in normal tissues is limited.[2][3] EC1456 leverages this
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differential expression. The folate component of EC1456 binds with high affinity to FR-positive
cancer cells, leading to the internalization of the conjugate through endocytosis.[2][3] Once
inside the cell, the linker is cleaved, releasing the tubulysin B hydrazide payload. TubBH then
exerts its potent anti-cancer effect by inhibiting tubulin polymerization, which disrupts the
formation of microtubules, leading to cell cycle arrest and apoptosis.[1]

Click to download full resolution via product page
Caption: Mechanism of action of EC1456.

Preclinical Data

Preclinical studies have demonstrated the potent and specific anti-tumor activity of EC1456
against FR-positive cancer models.

In Vitro Activity

o EC1456 showed dose-responsive activity against FR-positive cells with approximately 1000-
fold greater specificity compared to FR-negative cells.[4][5]

In Vivo Efficacy in Xenograft Models
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Xenograft Model

Treatment

Outcome

Reference

FR-positive human

xenografts

Non-toxic doses of
EC1456

100% of mice cured

[4]

Large tumors (up to
800 mm3)

Non-toxic doses of
EC1456

100% of mice cured

[4]

Vintafolide-resistant

Partial to curative

EC1456 [4]
tumors responses
Cisplatin-resistant Partial to curative

EC1456 [4]
tumors responses
Paclitaxel-resistant Partial to curative

EC1456 [4]

tumors

responses

Combination Therapy Studies

EC1456 has been evaluated in combination with standard-of-care chemotherapeutic agents,

demonstrating synergistic effects.
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Combination with

Xenograft Model Outcome Reference
EC1456
) Enhanced antitumor
) ) FR-expressing KB . .
Cisplatin activity, some studies [5]
tumor model _
with 100% cure rates
_ Enhanced antitumor
_ FR-expressing KB o _
Carboplatin activity, some studies [5]
tumor model )
with 100% cure rates
) ) FR-expressing KB Improved antitumor
Paclitaxel/Carboplatin [5]
tumor model effect, 100% cures
FR-expressing KB
Docetaxel 100% cures [5]
tumor model
FR-expressing KB Significantly greater
Topotecan ] [5]
tumor model antitumor effect
) FR-expressing KB
Bevacizumab 100% cures [5]

tumor model

Clinical Data

EC1456 has been evaluated in a Phase 1 clinical trial to determine its safety, tolerability, and
recommended Phase 2 dose.

Phase 1 Study Desigh (NCT01999738)

o Part A (Dose Escalation): Enrolled patients with advanced solid tumors to determine the
maximum tolerated dose (MTD) and recommended Phase 2 dose across different schedules
(twice weekly, once weekly, etc.).[2][3]

o Part B (Expansion): Planned to evaluate the efficacy of EC1456 in patients with FR-positive
non-small cell lung cancer (NSCLC), selected using the companion imaging agent 99mTc-
etarfolatide.[2][3]

Key Findings from the Phase 1 Trial
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o Safety and Tolerability: As of May 2017, EC1456 was generally well-tolerated across all
schedules evaluated.[2][3] The most common treatment-related adverse events were Grade
1 and 2, and included gastrointestinal issues, fatigue, metabolic changes, alopecia, and
headache.[2][3]

o Dose-Limiting Toxicities (DLTs): Five Grade 3 DLTs were observed: infusion reaction,
headache, and abdominal pain at different dose levels and schedules.[2][3]

» Efficacy: Durable stable disease of 12 weeks or longer was observed in 12 patients.[2][3]

e Recommended Phase 2 Dose: The recommended Phase 2 dose was determined to be 6.0
mg/m2 for the twice-weekly schedule and 12.5 mg/m2 for the once-weekly schedule.[2][3]

However, in June 2017, it was announced that enroliment in the Phase 1b expansion cohort
was being stopped.[6] Preliminary data from an ovarian cancer surgical study suggested that
while the etarfolatide imaging agent successfully identified FR-positive patients, the
intratumoral levels of the EC1456 payload might be lower than predicted by preclinical models.

[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are generalized methodologies for key experiments cited in the preclinical
evaluation of EC1456.

In Vivo Antitumor Activity in Xenograft Models
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Caption: Workflow for in vivo antitumor activity studies.
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Animal Models: Athymic nude mice are typically used for xenograft studies.

Cell Lines: Human cancer cell lines with high folate receptor expression (e.g., KB, M109,
MDA-MB-231) are selected.[7]

Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10"6) are injected
subcutaneously into the flank of each mouse.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). Mice are then randomized into different treatment and control groups.

Treatment Administration: EC1456 is administered intravenously at various doses and
schedules (e.g., twice a week for two weeks). The control group receives a vehicle solution.

Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., 2-3 times per
week) with calipers, and tumor volume is calculated. Animal body weight and general health
are also monitored as indicators of toxicity. The study endpoint may be a specific tumor
volume, a predetermined time point, or evidence of significant morbidity.

Phase 1 Clinical Trial Protocol (NCT01999738)

Patient Population: Patients with advanced solid tumors who have progressed on standard
therapies. Key inclusion criteria include age =18 years, ECOG performance status of 0-1,
and adequate organ function.

Study Design: A multicenter, open-label, dose-escalation study.

Dose Escalation: A standard 3+3 dose-escalation design is used. Cohorts of 3-6 patients
receive escalating doses of EC1456. Dose escalation proceeds if no dose-limiting toxicities
(DLTs) are observed in the first cycle.

Treatment Administration: EC1456 is administered intravenously according to different
schedules (e.g., twice weekly, once weekly).

Safety and Tolerability Assessment: Patients are monitored for adverse events, which are
graded according to the Common Terminology Criteria for Adverse Events (CTCAE). DLTs
are assessed during the first cycle of treatment.
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o Pharmacokinetic Analysis: Blood samples are collected at various time points to determine
the pharmacokinetic profile of EC1456.

o Efficacy Assessment: Tumor responses are evaluated using Response Evaluation Criteria in
Solid Tumors (RECIST).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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